LEO 39652

Description

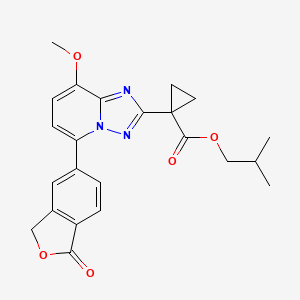

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUHUYQTLUIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LEO 39652

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 39652 is a novel, high-potency phosphodiesterase 4 (PDE4) inhibitor designed as a "dual-soft" topical agent for the treatment of atopic dermatitis. Its mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent downregulation of inflammatory responses. Despite demonstrating high enzymatic potency, this compound failed to show clinical efficacy. This has been attributed to insufficient drug availability at the target site within the skin, resulting in a lack of target engagement. This guide provides a detailed overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visualizations of the key pathways.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

This compound functions as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory cascade is the intended therapeutic mechanism for alleviating the symptoms of atopic dermatitis.

The "dual-soft" design of this compound was intended to create a drug that is highly active at the site of application (the skin) but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing potential side effects.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| PDE4A | 1.2[1] |

| PDE4B | 1.2[1] |

| PDE4C | 3.0[1] |

| PDE4D | 3.8[1] |

| TNF-α release (LPS-induced in human PBMCs) | 6.0[1] |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

References

LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 39652 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis.[1] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be metabolically labile, leading to rapid inactivation upon entering systemic circulation.[1][2] Preclinical studies have demonstrated its high potency against PDE4 subtypes and its ability to inhibit the release of the pro-inflammatory cytokine TNF-α. A Phase I clinical trial has been conducted to evaluate its safety, tolerability, and pharmacokinetics.

Introduction to this compound

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of pro-inflammatory mediators.

This compound, also known as isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[3][4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a small molecule inhibitor of PDE4.[1] Its "dual-soft" design incorporates two metabolically susceptible ester groups, rendering it prone to rapid hydrolysis and inactivation by esterases in the blood and liver.[1][2] This innovative approach aims to confine the drug's activity primarily to the site of application—the skin—thereby offering a potentially wider therapeutic window compared to systemically active PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and emesis.

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, PKA can suppress the activity of the pro-inflammatory transcription factor NF-κB. The overall effect is a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines.

Below is a diagram illustrating the signaling pathway of PDE4 inhibition.

Caption: Signaling pathway of this compound via PDE4 inhibition.

Quantitative Data

The following tables summarize the in vitro potency of this compound against various PDE4 subtypes and its effect on TNF-α release.

Table 1: In Vitro Potency of this compound against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

Data sourced from publicly available abstracts.

Table 2: Inhibition of TNF-α Release by this compound

| Assay | IC50 (nM) |

| TNF-α release | 6.0 |

Data sourced from publicly available abstracts.

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and other preclinical experiments are proprietary and not publicly available in their entirety. The following are generalized descriptions based on standard pharmacological assays.

Determination of PDE4 Inhibitory Activity (IC50):

The enzymatic activity of recombinant human PDE4 subtypes (A, B, C, and D) would be assayed using a standard method, such as the two-step radioenzymatic procedure. This typically involves:

-

Incubation of the PDE4 enzyme with a radiolabeled cAMP substrate in the presence of varying concentrations of this compound.

-

Termination of the reaction and conversion of the resulting radiolabeled 5'-AMP to adenosine by a nucleotidase.

-

Separation of the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography.

-

Quantification of the radioactivity of the adenosine product to determine the enzymatic activity.

-

IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs):

The effect of this compound on the release of TNF-α from human PBMCs would be assessed as follows:

-

Isolation of PBMCs from the whole blood of healthy donors using density gradient centrifugation.

-

Pre-incubation of the isolated PBMCs with various concentrations of this compound.

-

Stimulation of the PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.

-

Collection of the cell culture supernatants after a defined incubation period.

-

Quantification of the TNF-α concentration in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculation of the IC50 value based on the dose-dependent inhibition of TNF-α release.

Clinical Development

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream.

Clinical Trial Identifier: EudraCT Number 2013-000070-30.

Study Design: The trial was designed to assess the safety and pharmacokinetic profile of topically applied this compound in both healthy male subjects and male subjects with atopic dermatitis. The study likely involved the application of different concentrations of this compound cream to defined areas of the skin, with subsequent monitoring for local and systemic adverse events and measurement of drug concentrations in biological samples (e.g., plasma, skin biopsies).

Detailed protocol and results for this clinical trial are not publicly available.

Below is a conceptual workflow for a first-in-human topical drug clinical trial.

Caption: Conceptual workflow of a Phase I clinical trial for a topical drug.

Conclusion

This compound represents a promising therapeutic candidate for atopic dermatitis, employing an innovative "dual-soft" drug design to potentially improve the safety profile of PDE4 inhibitors. Its high in vitro potency and targeted topical delivery make it a subject of significant interest for dermatological drug development. Further disclosure of clinical trial data will be crucial in fully evaluating its therapeutic potential.

References

- 1. Clinical Trials Register [clinicaltrialsregister.eu]

- 2. Availability of results of clinical trials registered on EU Clinical Trials Register: cross sectional audit study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Trials Register [clinicaltrialsregister.eu]

- 4. Clinical Trials Register [clinicaltrialsregister.eu]

LEO 39652: A Technical Overview of a Novel Dual-Soft Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD).[1] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be stable in the skin but susceptible to rapid inactivation through hydrolysis by enzymes present in the blood and liver.[1] The primary metabolites of this compound are inactive.[2] This technical guide provides a comprehensive overview of the available preclinical data and the foundational science of this compound.

Mechanism of Action: Targeting Inflammation in Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by elevated levels of cyclic adenosine monophosphate (cAMP)-degrading enzymes, particularly PDE4, in immune cells.[1] PDE4 enzymes hydrolyze cAMP, a critical second messenger that modulates the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1] This ultimately reduces the inflammatory cascade that drives the signs and symptoms of atopic dermatitis.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in an inflammatory cell.

Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against the four PDE4 subtypes and effectively suppresses TNF-α release from human peripheral blood mononuclear cells (PBMCs).

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release | 6.0 |

| Data sourced from MedchemExpress.[1] |

Pharmacokinetics

The "dual-soft" nature of this compound is evident in its pharmacokinetic profile, characterized by rapid systemic clearance in animal models. This design feature is intended to minimize the risk of systemic side effects commonly associated with oral PDE4 inhibitors.

| Species | Route of Administration | Total Clearance (mL/min/kg) |

| Rats | Intravenous | 930 |

| Minipigs | Intravenous | 200 |

| Monkeys | Intravenous | 300 |

| Data sourced from MedchemExpress.[1] |

Metabolism

This compound is metabolized via hydrolysis of its lactone ring and isopropyl ester moiety.[2] Crucially, the resulting metabolites are inactive, further contributing to the favorable safety profile of this topical agent.[2]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have been described in the primary scientific literature. Below are generalized outlines based on standard methodologies in the field.

PDE4 Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a PDE4 enzyme by 50% (IC50).

Caption: General workflow for a PDE4 inhibition assay.

TNF-α Release Assay from Human PBMCs (General Protocol)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Caption: General workflow for a TNF-α release assay.

Clinical Development

This compound has undergone early clinical evaluation. A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of this compound in male subjects with atopic dermatitis and in healthy male subjects.[3] The clinical trial identifier for this study is NCT01892525. Detailed results from this study have not been made publicly available in peer-reviewed literature at the time of this writing.

Conclusion

This compound is a potent, dual-soft PDE4 inhibitor with a preclinical profile that supports its development as a topical treatment for atopic dermatitis. Its mechanism of action directly targets the underlying inflammation in the skin, while its rapid systemic clearance is designed to offer a favorable safety profile. Further publication of clinical trial data will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hra.nhs.uk [hra.nhs.uk]

LEO 39652: A Technical Whitepaper on a "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD). It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental methodologies employed in its evaluation.

Core Concept: The "Dual-Soft" Drug Design

This compound was engineered as a "dual-soft" drug. This design strategy aims to create a potent therapeutic agent that is highly active at the target site (the skin) but is rapidly metabolized into inactive forms upon entering systemic circulation.[1][2][3] This approach is intended to minimize the systemic side effects commonly associated with PDE4 inhibitors, such as nausea and vomiting.

The "dual-soft" nature of this compound is achieved through the incorporation of two ester functionalities in its chemical structure. These esters are designed to be stable within the skin but are susceptible to rapid hydrolysis by esterases present in the blood and liver, leading to the formation of inactive metabolites.[1][2]

Mechanism of Action

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation.[1] Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a second messenger that downregulates inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), thereby reducing the inflammatory response in the skin.[1][2]

Quantitative Data

In Vitro Potency

This compound demonstrated potent inhibitory activity against PDE4 enzymes and the release of TNF-α from human peripheral blood mononuclear cells (PBMCs).

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release (human PBMCs) | 6.0 |

Data sourced from MedchemExpress.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicated high systemic clearance of this compound, consistent with its "dual-soft" design.

| Species | Route of Administration | Total Clearance (mL/min/kg) |

| Rats | Intravenous | 930 |

| Minipigs | Intravenous | 200 |

| Monkeys | Intravenous | 300 |

Data sourced from MedchemExpress.[2]

Human Skin Explant Study

Despite high concentrations in skin biopsies, this compound showed poor availability in the dermal interstitial fluid (dISF), the presumed site of action. This was accompanied by a lack of target engagement, as evidenced by no increase in cAMP levels.

| Compound | Dermal Interstitial Fluid (dISF) Concentration (nM) | cAMP Levels in Skin Biopsies |

| This compound | 33 | No evidence of target engagement |

| LEO 29102 (comparator PDE4 inhibitor) | 2100 | Elevated |

Data from a study on barrier-impaired human skin explants.[1]

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols from the primary research publication by Larsen et al. (2020) were not publicly available. The following protocols are based on standard methodologies for these types of assays.

PDE4 Inhibition Assay (Generalized Protocol)

-

Enzyme and Substrate Preparation : Recombinant human PDE4 subtypes (A, B, C, and D) are used. The fluorescently labeled cAMP derivative, such as FAM-cAMP, serves as the substrate.

-

Compound Dilution : this compound is serially diluted in an appropriate buffer (e.g., Tris-HCl) containing a low percentage of DMSO.

-

Assay Reaction : The PDE4 enzyme is pre-incubated with the diluted this compound or vehicle control in a microplate well. The reaction is initiated by the addition of the cAMP substrate.

-

Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection : The amount of hydrolyzed substrate is quantified. This can be done using various methods, such as fluorescence polarization (FP) or TR-FRET. In an FP assay, a binding agent that selectively binds to the hydrolyzed product (e.g., AMP) is added, causing a change in the polarization of the fluorescent signal.

-

Data Analysis : The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human PBMCs (Generalized Protocol)

-

PBMC Isolation : Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Seeding : PBMCs are seeded in a 96-well culture plate at a specific density (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., RPMI-1640).

-

Compound Treatment : Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulation : TNF-α release is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation : The plates are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

-

Supernatant Collection : The cell culture supernatants are collected after centrifugation to pellet the cells.

-

TNF-α Quantification : The concentration of TNF-α in the supernatants is measured using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis : The IC50 value for TNF-α inhibition is determined from the concentration-response curve.

Human Skin Explant Culture and Analysis (Generalized Protocol)

-

Skin Procurement and Preparation : Full-thickness human skin is obtained from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent. The skin is defatted, and explants of a specific diameter (e.g., 8 mm) are prepared using a biopsy punch.

-

Explant Culture : The skin explants are cultured at the air-liquid interface on a porous membrane (e.g., in a Transwell insert) in a specialized culture medium.

-

Topical Application : A formulation containing this compound or a vehicle control is applied topically to the epidermal surface of the skin explants.

-

Sample Collection : At various time points, dermal interstitial fluid (dISF) can be sampled using techniques like open-flow microperfusion. Skin biopsies are also collected.

-

Drug Concentration Analysis : The concentration of this compound in the dISF and homogenized skin biopsies is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

cAMP Measurement : To assess target engagement, skin biopsies are homogenized in a suitable buffer, and the intracellular cAMP levels are quantified using a commercial cAMP immunoassay kit (e.g., ELISA or HTRF-based assay).

Visualizations

Summary and Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Preclinical studies demonstrated its intended rapid systemic clearance. However, despite high concentrations within skin tissue, the compound failed to achieve sufficient concentrations in the dermal interstitial fluid to engage its target, PDE4, and elicit a pharmacological response in a human skin explant model.[1] This lack of target engagement at the site of action is the likely reason for its reported lack of clinical efficacy. The case of this compound highlights the critical importance of understanding drug distribution within the complex microenvironment of the skin for the successful development of topical dermatological therapies.

References

- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LEO 39652

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

LEO 39652 is a novel, potent, and selective "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis. Its chemical structure is Isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate. The "dual-soft" designation refers to its design, which incorporates two ester groups that are susceptible to hydrolysis by esterases in the blood and liver. This mechanism is intended to lead to rapid systemic clearance of the drug, thereby minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors, while maintaining high concentrations in the skin upon topical application.

Chemical Structure:

-

IUPAC Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate[2]

-

SMILES Code: O=C(C1(C2=NN3C(C4=CC5=C(C(OC5)=O)C=C4)=CC=C(OC)C3=N2)CC1)OCC(C)C[2]

-

Chemical Formula: C₂₃H₂₃N₃O₅[2]

-

Molecular Weight: 421.45 g/mol [2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators. A primary consequence of this pathway is the inhibition of tumor necrosis factor-alpha (TNF-α) release from inflammatory cells, such as human peripheral blood mononuclear cells (PBMCs). TNF-α is a major cytokine implicated in the pathogenesis of atopic dermatitis.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| PDE4 Subtype | IC₅₀ (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| Table 1: In vitro inhibitory activity of this compound against human PDE4 subtypes. |

| Assay | IC₅₀ (nM) |

| LPS-induced TNF-α release in human PBMCs | 6.0 |

| Table 2: In vitro anti-inflammatory activity of this compound. |

| Species | Route | Dose | Systemic Clearance |

| Rat | Intravenous | 0.5 mg/kg | 55 mL/min/kg |

| Göttingen Minipig | Intravenous | 0.5 mg/kg | 49 mL/min/kg |

| Table 3: In vivo pharmacokinetic parameters of this compound. |

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against the different PDE4 subtypes.

Detailed Methodology:

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions were prepared.

-

Assay Plate Preparation: The serially diluted compound was dispensed into a 96-well microtiter plate.

-

Enzyme Addition: Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme was added to the wells containing the compound.

-

Pre-incubation: The plate was pre-incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, cyclic adenosine monophosphate (cAMP).

-

Incubation: The reaction was allowed to proceed for a specified time at 37°C.

-

Reaction Termination: The reaction was terminated by the addition of a stop reagent.

-

Signal Detection: The amount of remaining cAMP was quantified using a competitive immunoassay, often employing a fluorescent tracer.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

LPS-Induced TNF-α Release Assay in Human PBMCs

This protocol describes the method to assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α secretion from stimulated human immune cells.

Detailed Methodology:

-

PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: The isolated PBMCs were seeded into 96-well cell culture plates at a specific density.

-

Compound Addition: this compound, at various concentrations, was added to the wells containing the PBMCs.

-

Pre-incubation: The cells were pre-incubated with the compound for 30 minutes at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Stimulation: To induce an inflammatory response, Lipopolysaccharide (LPS) was added to the wells.

-

Incubation: The plates were incubated for 18-24 hours at 37°C to allow for cytokine production and release.

-

Supernatant Collection: After incubation, the cell culture supernatant was carefully collected from each well.

-

TNF-α Quantification: The concentration of TNF-α in the collected supernatants was determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The IC₅₀ value for the inhibition of TNF-α release was calculated by analyzing the dose-response relationship.

In Vivo Pharmacokinetic Study in Göttingen Minipigs

This protocol provides an overview of the experimental design for assessing the systemic clearance of this compound following intravenous administration in Göttingen minipigs, a relevant animal model for dermatological research.

Detailed Methodology:

-

Animal Model: Male Göttingen minipigs were used for the study. The animals were acclimatized to the laboratory conditions before the experiment.

-

Dose Administration: this compound, formulated in a suitable vehicle, was administered as a single intravenous bolus dose, typically into an ear vein.

-

Blood Sampling: Blood samples were collected from a catheter placed in a contralateral vein at multiple time points post-dosing (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: The collected blood samples were centrifuged to separate the plasma, which was then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including systemic clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

References

LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and development of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.

Introduction: The "Dual-Soft" Drug Design Philosophy

This compound is a testament to the innovative "dual-soft" drug design strategy, aimed at maximizing therapeutic efficacy at the target site—the skin—while minimizing systemic side effects.[1][2][3] This is achieved by engineering ester functionalities into the molecular structure, which are susceptible to rapid hydrolysis by esterases present in both the bloodstream and the liver.[1][2][3] This metabolic inactivation yields metabolites with significantly reduced or no pharmacological activity, thereby reducing the potential for systemic adverse events commonly associated with PDE4 inhibitors.[1]

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This, in turn, downregulates the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and upregulates anti-inflammatory cytokines.

Quantitative Data Summary

In Vitro Potency

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release (human PBMCs) | 6.0 |

| Data sourced from MedchemExpress.[4] |

Preclinical Pharmacokinetics (Intravenous Administration)

| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) |

| Rat | 0.075 | 930 |

| Minipig | 0.5 | 200 |

| Monkey | 2.0 | 300 |

| Data sourced from MedchemExpress.[4] |

Ex Vivo Human Skin Explant Study

| Compound | Dermal Interstitial Fluid Concentration (Barrier Impaired Skin) | Target Engagement (cAMP Levels) |

| This compound | 33 nM | No evidence of target engagement |

| LEO 29102 | 2100 nM | Elevated cAMP levels observed |

| Data from a comparative study with LEO 29102, another PDE4 inhibitor.[1] |

Experimental Protocols

PDE4 Inhibition Assay (IMAP® TR-FRET)

This assay quantifies the inhibitory effect of this compound on PDE4 enzyme activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Methodology:

-

Reaction Setup: Recombinant human PDE4 isoenzymes (A, B, C, and D) are incubated with a fluorescently labeled cAMP substrate in an appropriate assay buffer.

-

Compound Addition: this compound is added at varying concentrations to the reaction mixture.

-

Enzymatic Reaction: The mixture is incubated to allow for the enzymatic hydrolysis of the cAMP substrate by PDE4.

-

Detection: An IMAP® (Immobilized Metal Affinity for Phosphochemicals) binding solution containing trivalent metal-containing nanoparticles is added. These nanoparticles bind to the phosphate group of the hydrolyzed substrate.

-

Signal Generation: A terbium-labeled donor molecule on the nanoparticles comes into close proximity with the fluorescent label on the bound hydrolyzed substrate, resulting in a TR-FRET signal.

-

Data Acquisition: The TR-FRET signal is measured using a plate reader. The signal intensity is directly proportional to the PDE4 activity.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.

TNF-α Release Assay in Human PBMCs

This cellular assay assesses the functional consequence of PDE4 inhibition by measuring the reduction in TNF-α secretion from stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are cultured in a suitable medium.

-

Compound Pre-incubation: this compound is added to the cell cultures at various concentrations and pre-incubated.

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

-

Incubation: The stimulated cells are incubated for a defined period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

IC50 Calculation: The IC50 value, representing the concentration of this compound required to inhibit 50% of the TNF-α release, is determined.

In Vitro Metabolism Studies

These studies are designed to evaluate the metabolic stability of this compound in the presence of liver and plasma enzymes, a key aspect of its "dual-soft" nature.

Methodology:

-

Incubation with Liver Microsomes: this compound is incubated with liver microsomes from various species (e.g., human, rat, minipig, monkey) in the presence of the cofactor NADPH to assess phase I metabolism.

-

Incubation with Plasma: To evaluate hydrolysis by blood-borne esterases, this compound is incubated in plasma from different species.

-

Time-Course Analysis: Aliquots are taken at various time points during the incubation.

-

Reaction Termination: The metabolic reactions are stopped by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify the formation of metabolites.

-

Data Interpretation: The rate of disappearance of this compound is used to determine its metabolic stability. The primary metabolites are identified as the products of hydrolysis of the ester and/or lactone functionalities.

Clinical Development

This compound advanced into a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy male subjects and in male subjects with atopic dermatitis.[5]

-

Trial Identifier: EudraCT Number: 2013-000070-30; IRAS ID: 127510[5]

-

Study Design: A first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial.[5]

-

Route of Administration: Cutaneous application of this compound cream.[5]

While preclinical data supported the "dual-soft" concept for reducing systemic exposure, the ex vivo human skin explant study suggested that this compound may have insufficient drug availability at the target site in barrier-impaired skin, which could explain a lack of clinical efficacy.[1]

Conclusion

This compound represents a sophisticated application of the "dual-soft" drug design principle to create a topical PDE4 inhibitor with a potentially improved systemic safety profile. The comprehensive in vitro and preclinical data demonstrate its high potency and rapid systemic clearance. However, challenges related to achieving sufficient target engagement in the skin highlight the complexities of topical drug development. The insights gained from the this compound program provide valuable knowledge for the future design and development of next-generation topical therapies for inflammatory skin diseases.

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]

LEO 39652: A Technical Whitepaper on a "Dual-Soft" PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 39652 is a novel, investigational "dual-soft" phosphodiesterase 4 (PDE4) inhibitor that was developed for the topical treatment of atopic dermatitis (AD). The "dual-soft" design principle aims to maximize local therapeutic efficacy in the skin while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms by esterases present in both the blood and the liver. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), has been identified as a key therapeutic target in AD.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

This compound was designed as a potent PDE4 inhibitor with a unique "dual-soft" property. This concept involves the incorporation of metabolically labile ester functionalities into the molecule.[3] These esters are intended to be stable within the skin to allow for local target engagement but are rapidly hydrolyzed to inactive metabolites upon entering the systemic circulation, thereby reducing the potential for systemic adverse events commonly associated with oral PDE4 inhibitors.[3]

Chemical Properties

-

Chemical Name: isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[4][5]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate

-

Chemical Formula: C₂₃H₂₃N₃O₅

-

Molecular Weight: 421.45 g/mol

Structure:

References

- 1. LEO Pharma Announces Positive Results From Phase 2b Clinical Study for Tralokinumab in Atopic Dermatitis [newswire.ca]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatimes.com [pharmatimes.com]

- 5. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of LEO 39652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Designed as a "dual-soft" drug, it undergoes rapid metabolic inactivation in systemic circulation, aiming to minimize side effects while maintaining therapeutic concentrations in the skin. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the outcomes of preclinical and clinical investigations. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity and therapeutic potential.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses in various immune and skin cells.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators, making it an attractive target for the treatment of AD.[2] this compound was developed by LEO Pharma as a topical PDE4 inhibitor with a unique "dual-soft" drug design, intended to deliver localized efficacy with minimal systemic exposure.[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates downstream inflammatory signaling pathways, including the NF-κB pathway, and promotes the expression of anti-inflammatory mediators.[4]

The primary mechanism of action is depicted in the following signaling pathway:

Pharmacodynamics

This compound is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and effectively suppresses the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs).

| Parameter | Value | Cell/Enzyme Source |

| PDE4A IC₅₀ | 1.2 nM | Recombinant Human |

| PDE4B IC₅₀ | 1.2 nM | Recombinant Human |

| PDE4C IC₅₀ | 3.0 nM | Recombinant Human |

| PDE4D IC₅₀ | 3.8 nM | Recombinant Human |

| TNF-α Release IC₅₀ | 6.0 nM | Human PBMCs |

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its design as a "dual-soft" drug. It is engineered for rapid metabolism in the bloodstream and liver, leading to the formation of inactive metabolites. This design aims to minimize systemic side effects.

Preclinical Pharmacokinetics

Preclinical studies in rats, minipigs, and monkeys have demonstrated the high systemic clearance of this compound.

| Species | Total Clearance (mL/min/kg) |

| Rat | 930 |

| Minipig | 200 |

| Monkey | 300 |

Metabolism

This compound is metabolized primarily through hydrolysis of its ester and lactone functionalities, yielding inactive carboxylic acid metabolites. This rapid degradation in blood and by hepatic enzymes contributes to its low systemic exposure. The main metabolic pathways are hydrolysis of the isobutyl ester and/or the lactone ring.[5]

Clinical Studies

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30; IRAS ID: 127510).[6] While the trial has been completed, detailed results have not been made publicly available in a peer-reviewed publication.

Studies utilizing dermal open flow microperfusion in human skin explants have indicated that despite achieving high concentrations in skin biopsies, the concentration of this compound in the dermal interstitial fluid was low, suggesting limited bioavailability at the target site. This has been proposed as a reason for the observed lack of clinical efficacy.

Experimental Protocols

PDE4 Inhibition Assay (General Protocol)

The inhibitory activity of this compound against PDE4 isoforms is determined using a biochemical assay.

Methodology:

-

Recombinant human PDE4 isoforms (A, B, C, and D) are used.

-

This compound is serially diluted to a range of concentrations.

-

The enzyme is pre-incubated with this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of cAMP as a substrate.

-

After a defined incubation period, the reaction is terminated.

-

The amount of remaining cAMP or newly formed 5'-AMP is quantified, typically using methods such as scintillation proximity assay (SPA) or fluorescence polarization (FP).

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay from Human PBMCs (General Protocol)

This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated immune cells.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors.

-

Cells are cultured in a suitable medium.

-

This compound is added to the cell cultures at various concentrations.

-

The cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC₅₀ value for TNF-α inhibition is determined.

Dermal Open Flow Microperfusion (dOFM) in Human Skin Explants

This technique is used to measure the concentration of this compound in the dermal interstitial fluid, providing an indication of target site bioavailability.

Methodology:

-

Fresh human skin explants are obtained from surgical procedures.

-

A dOFM probe, which has a semi-permeable membrane, is inserted into the dermal layer of the skin explant.

-

A physiological perfusion fluid is slowly pumped through the probe.

-

This compound formulation is applied topically to the surface of the skin explant.

-

As this compound penetrates the skin and reaches the dermis, it diffuses across the probe's membrane into the perfusion fluid.

-

The collected perfusate (microdialysate) is analyzed at different time points using a sensitive analytical method like LC-MS/MS to determine the concentration of this compound.

cAMP Measurement in Skin Explants

This assay assesses the pharmacodynamic effect of this compound by measuring its ability to increase cAMP levels in the skin.

Methodology:

-

Human skin explants are treated topically with this compound or a vehicle control.

-

After a specified incubation period, skin biopsies are taken from the treated areas.

-

The biopsies are homogenized, and the intracellular cAMP is extracted.

-

The concentration of cAMP in the extract is quantified using a competitive immunoassay, such as an ELISA or a radioimmunoassay (RIA).

Metabolite Identification using UPLC/TOF-MS (General Protocol)

This method is employed to identify the metabolites of this compound in biological matrices like plasma or liver microsomes.

Methodology:

-

This compound is incubated with the biological matrix (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH).

-

The reaction is quenched, and the sample is extracted to isolate the parent drug and its metabolites.

-

The extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled to a Time-of-Flight Mass Spectrometer (TOF-MS).

-

The UPLC separates the different components of the mixture based on their physicochemical properties.

-

The TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent drug and its metabolites.

-

Comparison of the mass spectra of the parent compound and the detected metabolites allows for the elucidation of the metabolic transformations (e.g., hydrolysis, oxidation).

Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor designed for the topical treatment of atopic dermatitis. Its pharmacological profile is characterized by high in vitro potency and rapid systemic clearance, a design intended to maximize local efficacy while minimizing systemic side effects. However, investigations using advanced techniques such as dermal open flow microperfusion have suggested that insufficient drug availability at the target site in the dermis may limit its clinical efficacy. The comprehensive data presented in this guide, from in vitro potency and preclinical pharmacokinetics to the methodologies of key experiments, provide a detailed understanding of the pharmacological properties of this compound for the scientific community. Further research focusing on optimizing dermal drug delivery could potentially unlock the therapeutic value of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of phosphodiesterase 4 in the pathophysiology of atopic dermatitis and the perspective for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hra.nhs.uk [hra.nhs.uk]

LEO 39652: A Technical Overview of Target Validation in Dermatology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Dual-Soft" Drug Concept

LEO 39652 was engineered as a "dual-soft" drug, a concept designed to maximize local therapeutic effect in the skin while minimizing systemic side effects.[1][2][3] This was achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid inactivation by esterases present in the blood and liver.[1][2] The intended outcome was a drug that is stable and potent within the skin but is swiftly degraded into inactive metabolites upon entering the systemic circulation.[1][2][3] Preclinical studies supported this concept, indicating high exposure of this compound in the skin.[1][2][3]

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade associated with atopic dermatitis. It catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune cells.[1] By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, thereby suppressing the release of pro-inflammatory cytokines and mediators involved in the pathophysiology of atopic dermatitis.[1]

Preclinical and Clinical Evaluation: A Summary of Findings

Despite promising preclinical data, clinical investigations of this compound in adults with mild to moderate atopic dermatitis did not demonstrate the expected efficacy.[1][4] A key study comparing this compound with another topical PDE4 inhibitor, LEO 29102, revealed critical differences in drug availability and target engagement within the skin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies between this compound and LEO 29102.

| Compound | Dermal Interstitial Fluid (dISF) Concentration (nM) in Barrier Impaired Skin |

| This compound | 33[1] |

| LEO 29102 | 2100[1] |

| Table 1: Comparative Drug Concentration in Dermal Interstitial Fluid |

| Compound | Target Engagement (cAMP Levels) in Skin Biopsies |

| This compound | No evidence of elevated cAMP levels[1][5] |

| LEO 29102 | Elevated cAMP levels observed[1][5] |

| Table 2: Comparative Target Engagement in Skin Biopsies |

Experimental Protocols

Detailed methodologies for the key experiments that led to the validation (or lack thereof) of the this compound target are outlined below.

Dermal Open Flow Microperfusion (dOFM)

This technique was employed to measure the unbound drug concentration in the dermal interstitial fluid, providing a more accurate representation of the pharmacologically active drug at the target site compared to skin punch biopsies.[1]

-

Procedure: Clinical formulations of this compound and LEO 29102 were applied to intact or barrier-disrupted fresh human skin explants.[1][5] A microdialysis probe was inserted into the dermis and perfused with a physiological solution. The resulting dialysate, containing unbound drug that has diffused across the probe's semi-permeable membrane, was collected.

-

Analysis: The concentration of the drug in the dialysate was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cAMP Level Measurement in Skin Biopsies

To assess target engagement, the levels of cAMP, the direct downstream product of PDE4 inhibition, were measured in skin biopsies.

-

Procedure: Following the application of the topical formulations to human skin explants, skin punch biopsies were taken.

-

Analysis: The biopsy samples were processed and analyzed to determine the intracellular concentrations of cAMP.[1][5] A significant increase in cAMP levels compared to a vehicle control would indicate successful target engagement by the PDE4 inhibitor.

Conclusion: Insufficient Target Availability

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. LEO-39652 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

LEO 39652 and the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis (AD). The rationale behind its development was to create a locally active anti-inflammatory agent with minimal systemic side effects. This was to be achieved through a "dual-soft" mechanism, wherein the compound is designed to be rapidly metabolized into inactive forms upon entering systemic circulation. As a PDE4 inhibitor, the mechanism of action of this compound is intrinsically linked to the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in regulating a wide array of cellular functions, including inflammation. This technical guide provides an in-depth overview of this compound, its interaction with the cAMP signaling pathway, and the experimental methodologies used to characterize its activity.

The cAMP Signaling Pathway and the Role of PDE4

The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by AC and its degradation by phosphodiesterases (PDEs). PDE4 is a major enzyme responsible for the hydrolysis of cAMP in inflammatory cells.

By inhibiting PDE4, compounds like this compound prevent the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a dampening of the inflammatory response. This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the promotion of anti-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

| Parameter | PDE4A | PDE4B | PDE4C | PDE4D |

| IC50 (nM) | 1.2 | 1.2 | 3.0 | 3.8 |

| Table 1: In vitro inhibitory activity of this compound against human PDE4 isozymes. |

| Assay | IC50 (nM) |

| LPS-induced TNF-α release in human PBMCs | 6.0 |

| Table 2: In vitro anti-inflammatory activity of this compound. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4 isozymes.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by recombinant human PDE4 enzymes. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

cAMP (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., scintillation proximity assay beads, fluorescently labeled cAMP, or an antibody-based ELISA)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the PDE4 enzyme, the test compound at various concentrations, and the assay buffer.

-

Initiate the enzymatic reaction by adding a fixed concentration of cAMP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding a PDE inhibitor or by heat inactivation).

-

Quantify the amount of remaining cAMP using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.

Principle: This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

ELISA kit for human TNF-α

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plate the PBMCs in a 96-well culture plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with a fixed concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for a further period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

cAMP Accumulation Assay in Human Skin Explants

Objective: To evaluate the ability of topically applied this compound to engage its target (PDE4) and elicit a pharmacodynamic response (cAMP elevation) in a relevant tissue model.

Principle: This ex vivo assay measures the levels of cAMP in human skin biopsies following topical application of this compound.

Materials:

-

Fresh human skin explants obtained from cosmetic surgery

-

This compound formulated in a topical vehicle (e.g., cream)

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

cAMP immunoassay kit (e.g., ELISA or RIA)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Prepare human skin explants of a standardized size.

-

Apply a defined amount of the this compound formulation or the vehicle control to the epidermal surface of the skin explants.

-

Incubate the explants for a specific duration under controlled conditions (e.g., in a diffusion cell or a culture dish).

-

After incubation, wash the skin surface to remove excess formulation.

-

Collect full-thickness skin biopsies from the treated areas.

-

Homogenize the skin biopsies in a lysis buffer provided with the cAMP assay kit.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatants.

-

Measure the cAMP concentration in the supernatants using a competitive immunoassay.

-

Measure the total protein concentration in the homogenates for normalization.

-

Express the results as the amount of cAMP per unit of protein (e.g., pmol/mg protein) and compare the levels between the this compound-treated and vehicle-treated groups.

Visualizations

cAMP Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits PDE4, increasing cAMP and promoting an anti-inflammatory response.

Experimental Workflow for Preclinical Evaluation of a Topical PDE4 Inhibitor

Caption: Preclinical workflow for evaluating topical PDE4 inhibitors from in vitro to ex vivo models.

Conclusion

This compound is a potent inhibitor of PDE4 with demonstrated in vitro anti-inflammatory activity. Its "dual-soft" design represents a rational approach to minimizing systemic side effects for a topically applied drug. However, the clinical development of this compound highlighted a critical challenge in topical drug development: achieving sufficient target engagement in the skin. Despite its high in vitro potency, this compound failed to demonstrate clinical efficacy, which was attributed to poor skin penetration and consequently, an inability to raise cAMP levels at the site of action. This case underscores the importance of integrating robust skin penetration and pharmacodynamic models early in the drug discovery and development process for topical therapies. The data and methodologies presented in this guide provide a comprehensive overview for researchers working on the next generation of topical anti-inflammatory agents targeting the cAMP signaling pathway.

Preclinical Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

Ballerup, Denmark - LEO Pharma has developed LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor, designed for the topical treatment of atopic dermatitis. The preclinical data reveal a potent and selective "dual-soft" drug candidate engineered for high efficacy at the site of application with minimal systemic exposure. This design aims to mitigate the common side effects associated with systemic PDE4 inhibitors.

This compound is an isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate. Its innovative "dual-soft" nature stems from the incorporation of two ester functionalities. These are designed to be stable in the skin but rapidly hydrolyzed to inactive metabolites by esterases in both the blood and the liver, thereby reducing the potential for systemic side effects.

Preclinical evaluation has demonstrated that this compound is a potent inhibitor of PDE4. In vitro studies have confirmed its rapid degradation into inactive metabolites in blood and liver preparations. Furthermore, preclinical models have shown high exposure of the compound in the skin, the intended target organ. The main metabolites of this compound are formed through the hydrolysis of either the lactone ring, the isopropyl ester moiety, or both, with all major metabolites being pharmacologically inactive compared to the parent drug.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

| Parameter | Value | Species | Assay System |

| PDE4B1 IC50 | 1.2 nM | Human | Recombinant Enzyme Assay |

| Whole Blood Potency (LPS-induced TNFα release) | 130 nM | Human | Cellular Assay |

| Metabolic Clearance (CLint) in Liver Microsomes | >231 µL/min/mg | Human | In Vitro Metabolism |

| Metabolic Clearance (CLint) in Blood | 10.8 µL/min/mg | Human | In Vitro Metabolism |

| Skin Concentration (at 6h post-dose) | 1200 pmol/g | Gottingen minipig | Ex Vivo Skin Biopsy |

| Plasma Concentration (at 6h post-dose) | <0.5 nM | Gottingen minipig | In Vivo Pharmacokinetics |

Signaling and Metabolic Pathways

The mechanism of action of this compound and its metabolic degradation are visualized in the following diagrams.

Experimental Protocols

Recombinant PDE4B1 Enzyme Inhibition Assay: The inhibitory activity of this compound on recombinant human PDE4B1 was determined using a fluorescence polarization-based assay. The assay buffer contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT. The substrate, FAM-cAMP (10 nM), was incubated with the PDE4B1 enzyme and varying concentrations of this compound for 60 minutes at room temperature. The reaction was terminated by the addition of a binding reagent containing a specific antibody for AMP. The fluorescence polarization was measured to determine the amount of AMP produced, and IC50 values were calculated from the concentration-response curves.

LPS-induced TNFα Release in Human Whole Blood: Freshly drawn human whole blood was collected in heparinized tubes. Aliquots of blood were pre-incubated with a range of concentrations of this compound or vehicle control for 30 minutes at 37°C. Inflammation was stimulated by the addition of lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. The samples were incubated for a further 6 hours at 37°C. Plasma was then separated by centrifugation, and the concentration of TNFα was quantified using a commercially available ELISA kit according to the manufacturer's instructions. The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of TNFα release compared to the vehicle-treated control.

In Vitro Metabolism in Human Liver Microsomes and Blood: The metabolic stability of this compound was assessed in human liver microsomes and whole blood. For the liver microsome assay, this compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C. For the whole blood assay, this compound (1 µM) was incubated in fresh human whole blood at 37°C. At various time points, aliquots were removed and the reaction was quenched with acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of this compound. The intrinsic clearance (CLint) was calculated from the rate of disappearance of the parent compound.

Pharmacokinetics in Gottingen Minipigs: A topical formulation of this compound was applied to a defined area on the dorsal skin of Gottingen minipigs. At 6 hours post-application, blood samples were collected via the jugular vein, and full-thickness skin biopsies were taken from the application site. Plasma was separated from the blood samples. Both plasma and skin biopsies were processed and analyzed by LC-MS/MS to quantify the concentrations of this compound. This allowed for the determination of local skin exposure versus systemic plasma levels.

References

LEO 39652 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: LEO 39652

This compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Its design as a "dual-soft" drug minimizes systemic exposure by incorporating two ester groups, making it susceptible to rapid metabolism into inactive forms by esterases in both the blood and liver.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H23N3O5 | [1] |

| Molecular Weight | 421.45 g/mol | [1] |

| Exact Mass | 421.1638 | [1] |

| IUPAC Name | isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate | [1] |

| Synonyms | LEO39652, LEO-39652 | [1] |

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Atopic dermatitis is characterized by skin barrier dysfunction and an inflammatory cascade driven by T helper 2 (Th2) cells and other immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme within these immune cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in downregulating inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as interleukins (IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines like IL-10. This modulation of the immune response helps to alleviate the inflammatory symptoms of atopic dermatitis.

Caption: PDE4 Inhibition Signaling Pathway in Atopic Dermatitis.

Experimental Protocols

In Vitro Human Whole Blood Assay for PDE4 Inhibition

Objective: To determine the potency of this compound in inhibiting TNF-α production in a human whole blood system.

Methodology:

-

Heparinized human whole blood was pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate TNF-α production.

-

The blood samples were incubated for 4 hours at 37°C.

-

Following incubation, plasma was separated by centrifugation.

-

TNF-α levels in the plasma were quantified using a commercial ELISA kit.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Human Skin Explant Model for Target Engagement

Objective: To assess the target engagement of topically applied this compound by measuring cAMP levels in human skin explants.

Methodology:

-

Human skin was obtained from elective surgery and prepared into explants.

-

The skin barrier was either left intact or disrupted by tape-stripping to mimic atopic dermatitis skin.

-

A formulation of this compound was applied topically to the skin explants.

-

The explants were incubated for a specified period.

-

Following incubation, skin biopsies were taken and homogenized.

-

cAMP levels in the homogenates were measured using a competitive binding assay.

-

Results were compared to vehicle-treated controls to determine the effect on cAMP levels.

Experimental Workflow

The preclinical evaluation of this compound involved a series of in vitro and ex vivo experiments to determine its potency and skin penetration characteristics.

Caption: Preclinical Experimental Workflow for this compound.

Concluding Remarks

This compound represents a targeted approach to the topical treatment of atopic dermatitis. Its "dual-soft" nature is a key feature designed to enhance its safety profile by limiting systemic effects. The experimental data from in vitro and ex vivo models demonstrate its potential as a potent inhibitor of PDE4 with the ability to modulate the inflammatory response in the skin. Further clinical investigations are necessary to fully elucidate its therapeutic efficacy and safety in patients with atopic dermatitis.

References

LEO 39652: A Selective "Dual-Soft" Phosphodiesterase-4 Inhibitor for Topical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, potent, and selective phosphodiesterase-4 (PDE4) inhibitor developed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1] The "dual-soft" design concept aims to deliver therapeutic concentrations of the active compound to the skin while minimizing systemic exposure and associated side effects through rapid metabolic inactivation in both the blood and liver.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its selectivity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a wide range of cellular processes, including inflammation.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α).[2][3] This mechanism of action makes PDE4 a validated target for the treatment of inflammatory skin conditions like atopic dermatitis.